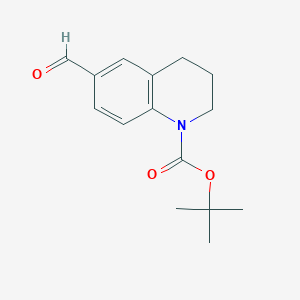

Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-formyl-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-4-5-12-9-11(10-17)6-7-13(12)16/h6-7,9-10H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIUSIJWIQNTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696279 | |

| Record name | tert-Butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-34-1 | |

| Record name | 1,1-Dimethylethyl 6-formyl-3,4-dihydro-1(2H)-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 6-formyl-Boc-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, commonly referred to as 6-formyl-Boc-tetrahydroquinoline. As a functionalized heterocyclic compound, it holds significant potential as a versatile intermediate in medicinal chemistry and drug discovery. The strategic placement of a reactive formyl group on the Boc-protected tetrahydroquinoline scaffold opens avenues for diverse chemical modifications. This guide will delve into its structural features, proposed synthesis, and a detailed analysis of its predicted and experimentally analogous physicochemical properties. Standardized protocols for its synthesis, purification, and characterization are also presented to provide a practical framework for researchers.

Introduction: The Significance of Functionalized Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its presence in natural products and synthetic pharmaceuticals highlights its importance in the development of therapeutics for a range of conditions. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the stability of the tetrahydroquinoline ring system and allows for selective reactions at other positions.[2][3]

The subject of this guide, 6-formyl-Boc-tetrahydroquinoline, is a derivative of particular interest due to the presence of a chemically versatile aldehyde (formyl) group at the 6-position of the aromatic ring. This functional group serves as a synthetic handle for a variety of chemical transformations, including but not limited to:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig and related reactions: For the formation of carbon-carbon double bonds.

-

Oxidation: To generate the corresponding carboxylic acid.

-

Condensation reactions: With various nucleophiles to construct more complex heterocyclic systems.

This versatility makes 6-formyl-Boc-tetrahydroquinoline a valuable building block for the synthesis of novel drug candidates.

Molecular Structure and Key Features

The molecular structure of 6-formyl-Boc-tetrahydroquinoline combines the key features of a Boc-protected amine and an aromatic aldehyde within the tetrahydroquinoline framework.

Figure 1: Chemical structure of 6-formyl-Boc-tetrahydroquinoline.

The key structural features that dictate the molecule's reactivity and physicochemical properties are:

-

The N-Boc group: This bulky protecting group influences the conformation of the tetrahydroquinoline ring and modulates the nucleophilicity of the nitrogen atom. It is stable under a wide range of reaction conditions but can be readily removed with acid treatment.[4]

-

The Formyl Group: As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution under certain conditions. The aldehyde functionality itself is a prime site for nucleophilic attack.

-

The Tetrahydroquinoline Core: The partially saturated heterocyclic ring system imparts a three-dimensional character to the molecule, which can be crucial for its interaction with biological targets.

Proposed Synthesis and Purification

While specific literature detailing the synthesis of 6-formyl-Boc-tetrahydroquinoline is scarce, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A common strategy involves the formylation of the readily available N-Boc-tetrahydroquinoline.

Synthesis of N-Boc-tetrahydroquinoline (Precursor)

The precursor, N-Boc-tetrahydroquinoline, can be synthesized from 1,2,3,4-tetrahydroquinoline and di-tert-butyl dicarbonate (Boc)₂O.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structure Elucidation of 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a formyl group at the 6-position provides a versatile synthetic handle for further molecular elaboration, making 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline a key intermediate in the synthesis of novel therapeutic agents. Accurate and unambiguous structure elucidation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline.

Synthesis and Sample Preparation

The synthesis of 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline can be approached through several synthetic strategies. A common route involves the initial synthesis of 1,2,3,4-tetrahydroquinoline, followed by formylation of the aromatic ring and subsequent N-protection with a tert-butoxycarbonyl (Boc) group.

Formylation of the Tetrahydroquinoline Core:

Several methods exist for the formylation of the electron-rich aromatic ring of the tetrahydroquinoline nucleus. The choice of method can influence the regioselectivity and overall yield.

-

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism.[4]

-

Duff Reaction: The Duff reaction employs hexamethylenetetramine in the presence of an acid to achieve ortho-formylation of phenols and other activated aromatic compounds.[5]

-

Reimer-Tiemann Reaction: This method is primarily used for the ortho-formylation of phenols using chloroform in a basic solution, proceeding through a dichlorocarbene intermediate.[6][7]

N-Boc Protection:

Following formylation, the secondary amine of the tetrahydroquinoline ring is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the 6-formyl-1,2,3,4-tetrahydroquinoline with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[8][9]

Structure Elucidation by Spectroscopic Methods

A combination of spectroscopic techniques is essential for the unambiguous structure determination of 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of the title compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit characteristic signals for the protons of the tetrahydroquinoline core, the formyl group, and the Boc protecting group.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehydic-H | 9.7 - 9.9 | s | - | 1H |

| Aromatic-H (H-5) | 7.6 - 7.8 | d | ~8-9 | 1H |

| Aromatic-H (H-7) | 7.5 - 7.7 | dd | ~8-9, ~2 | 1H |

| Aromatic-H (H-8) | 7.3 - 7.5 | d | ~2 | 1H |

| Methylene-H (H-2) | 3.7 - 3.9 | t | ~6-7 | 2H |

| Methylene-H (H-4) | 2.7 - 2.9 | t | ~6-7 | 2H |

| Methylene-H (H-3) | 1.9 - 2.1 | p | ~6-7 | 2H |

| tert-butyl-H | 1.4 - 1.6 | s | - | 9H |

Causality Behind Predicted Shifts:

-

Aldehydic Proton: The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a singlet in the downfield region of the spectrum.

-

Aromatic Protons: The protons on the aromatic ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The exact chemical shifts will be influenced by the electron-withdrawing formyl group and the electron-donating effect of the nitrogen atom.

-

Tetrahydroquinoline Core Protons: The methylene protons of the tetrahydroquinoline ring will appear as triplets and a pentet (or multiplet) in the aliphatic region of the spectrum. The protons at C-2, being adjacent to the nitrogen atom, will be the most deshielded.

-

tert-butyl Protons: The nine equivalent protons of the Boc protecting group will give rise to a sharp singlet in the upfield region. The presence of rotamers due to the carbamate bond may lead to broadening or duplication of signals for the Boc group and adjacent protons.[10]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. If necessary, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and confirm assignments.[11]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | 190 - 192 |

| Carbamate C=O | 153 - 155 |

| Aromatic C (quaternary) | 125 - 145 |

| Aromatic C-H | 115 - 130 |

| tert-butyl C (quaternary) | 80 - 82 |

| Methylene C (C-2) | 42 - 44 |

| Methylene C (C-4) | 27 - 29 |

| Methylene C (C-3) | 21 - 23 |

| tert-butyl CH₃ | 28 - 29 |

Causality Behind Predicted Shifts:

-

Carbonyl Carbons: The carbonyl carbons of the aldehyde and the carbamate are the most deshielded carbons and will appear far downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be in the range of 115-145 ppm.

-

Aliphatic Carbons: The carbons of the tetrahydroquinoline core and the Boc group will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹³C NMR spectrum, typically with proton decoupling. For complete assignment, two-dimensional experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorptions:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=O (aldehyde) | 1710 - 1685 | Strong |

| C=O (carbamate) | 1700 - 1670 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium |

Causality Behind Predicted Absorptions:

-

Carbonyl Stretches: The spectrum will be dominated by two strong carbonyl absorption bands corresponding to the aldehyde and the carbamate functional groups.[12] The aldehyde C=O stretch is expected to be at a slightly higher wavenumber than the carbamate C=O.

-

C-H Stretches: The presence of both aromatic and aliphatic C-H bonds will be evident from the absorptions just above and below 3000 cm⁻¹, respectively.[13]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Predicted Mass Spectral Data (ESI-MS):

| Ion | Predicted m/z |

| [M+H]⁺ | 262.14 |

| [M+Na]⁺ | 284.12 |

| [M-Boc+H]⁺ | 162.09 |

| [M-C₄H₈+H]⁺ | 206.10 |

Causality Behind Predicted Fragmentation:

-

Molecular Ion: The protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected to be observed.

-

Fragmentation: A characteristic fragmentation of N-Boc protected compounds is the loss of the Boc group (100 amu) or isobutylene (56 amu).[10] Therefore, fragments corresponding to [M-Boc+H]⁺ and [M-C₄H₈+H]⁺ are anticipated.

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the electrospray source of a mass spectrometer. Acquire the spectrum in positive ion mode.

Integrated Structure Elucidation Workflow

The definitive structure elucidation of 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline is achieved by a synergistic integration of the data from all spectroscopic techniques.

Conclusion

The comprehensive structure elucidation of 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline relies on the systematic application and interpretation of a suite of modern spectroscopic techniques. By carefully analyzing the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the identity and purity of this important synthetic intermediate, thereby ensuring the reliability of their subsequent research and development efforts.

References

- Santos, J. C., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021).

- Kiss, L. (n.d.).

-

Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (2021). YouTube. Retrieved from [Link]

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC - PubMed Central.

- Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.

- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). TSI Journals.

- Interpreting IR Spectra: A Quick Primer. (2016). Master Organic Chemistry.

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid

- Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines. (1995). Semantic Scholar.

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge.

-

Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.

- Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S.

-

Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.).

- Interpreting IR Spectra. (n.d.). Chemistry Steps.

- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025).

- 1D and 2D NMR. (2011). Emory University.

- Duff Reaction. (n.d.). Cambridge University Press.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C

- Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. (2022). YouTube.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2025).

- A Step-By-Step Guide to 1D and 2D NMR Interpret

- Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts.

- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.

- A theoretical study of the Duff reaction: insights into its selectivity. (n.d.). RSC Publishing.

- Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphon

- Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry.

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

- Interpreting Infrared Spectra. (2024). Chemistry LibreTexts.

- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c

- Problems in Organic Structure Determination: A Practical Approach to NMR Spectroscopy. (n.d.). Wiley.

- Diastereoselective Synthesis of (–)

- Essential Practical NMR for Organic Chemistry. (2022). DOKUMEN.PUB.

- The Duff Reaction: Researching A Modific

Sources

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emory.edu [emory.edu]

- 3. chemijournal.com [chemijournal.com]

- 4. youtube.com [youtube.com]

- 5. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 11. emerypharma.com [emerypharma.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. orgchemboulder.com [orgchemboulder.com]

Introduction: The Strategic Imperative for Amine Protection in Heterocyclic Synthesis

An In-depth Technical Guide to the Role of the Boc Protecting Group in Dihydroquinoline Synthesis

Dihydroquinolines represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1] Their synthesis is a cornerstone of modern heterocyclic chemistry. However, the aniline nitrogen, a key nucleophilic and basic center, often complicates synthetic pathways. Unchecked, its reactivity can lead to a cascade of side reactions, catalyst poisoning, and low yields, derailing an otherwise elegant synthetic design.[2][3]

This guide delves into the strategic application of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of dihydroquinolines. The Boc group is arguably the most ubiquitous tool for the temporary masking of amine functionality in non-peptide chemistry.[4] Its widespread adoption stems from its unique combination of stability under a wide range of conditions (including basic, nucleophilic, and reductive environments) and its facile, clean removal under specific acidic conditions.[5] We will move beyond a simple description of protection/deprotection, instead focusing on the causality behind its use—how the Boc group actively modulates electronic and steric properties to enable powerful, modern synthetic transformations that would otherwise be unfeasible. This guide is intended for researchers and drug development professionals seeking to leverage this versatile tool for the efficient and controlled construction of complex dihydroquinoline frameworks.

Part 1: The Mechanistic Influence of the N-Boc Group

The power of the Boc group lies not just in its ability to "mask" the amine, but in how it fundamentally alters the reactivity of the entire aniline scaffold. This alteration is twofold: electronic and steric.

Electronic Modulation: From Reactive Nucleophile to Directed Anion

Upon protection, the aniline nitrogen is converted to a carbamate. The carbonyl group of the Boc moiety exerts a powerful electron-withdrawing effect through resonance, delocalizing the nitrogen's lone pair. This has several critical consequences:

-

Reduced Nucleophilicity and Basicity: The N-Boc nitrogen is significantly less basic and nucleophilic than the parent aniline. This prevents unwanted reactions such as N-alkylation or protonation under conditions required for other transformations on the molecule.[2][3] It also prevents the nitrogen from coordinating to and poisoning transition metal catalysts (e.g., Palladium, Copper) that are frequently used in modern cyclization strategies.[6]

-

Enabling Directed ortho-Metalation (DoM): This is perhaps the most profound strategic advantage conferred by the Boc group in this context. The carbamate functionality is an excellent Directed Metalation Group (DMG) .[7] When an N-Boc aniline is treated with a strong organolithium base (e.g., s-BuLi or t-BuLi), the base is coordinated by the carbonyl oxygen, delivering the deprotonation event specifically to the adjacent ortho position on the aromatic ring.[8][9] This generates a potent ortho-lithiated nucleophile in situ, which can be trapped with a vast array of electrophiles to install the sidechains necessary for subsequent dihydroquinoline ring formation.[10] This strategy provides a reliable and regioselective route to 2-substituted anilines that are key precursors for cyclization.

Steric Influence

The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom. This can be exploited to direct the regioselectivity of reactions, forcing incoming reagents to attack less hindered positions on the molecule. In the context of cyclization precursors, this steric bulk can influence the conformational preferences of the molecule, which in turn can impact the stereochemical outcome of the ring-closing step.

Part 2: Key Synthetic Strategies Enabled by N-Boc Protection

The installation of a Boc group unlocks powerful and reliable synthetic routes for constructing the dihydroquinoline core.

Palladium-Catalyzed Intramolecular Cyclizations

Modern dihydroquinoline synthesis heavily relies on transition-metal catalysis. Palladium-catalyzed reactions, such as intramolecular hydroamination or Heck-type cyclizations, are particularly effective.[6] In these processes, an N-Boc protected ortho-alkenyl or ortho-alkynyl aniline serves as the key precursor. The Boc group is essential for:

-

Substrate Stability: It prevents the aniline nitrogen from interfering with the palladium catalyst.

-

Reaction Control: It ensures that the C-N bond formation occurs in a controlled intramolecular fashion to build the heterocyclic ring.[11]

Modified Friedländer Annulation

The classic Friedländer annulation condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[12] While effective, the required 2-aminoaryl carbonyl compounds can be difficult to access. The N-Boc directed ortho-metalation strategy provides a powerful entry point. An N-Boc aniline can be ortho-lithiated and subsequently reacted with an aldehyde or a Weinreb amide to generate the required carbonyl functionality in a protected form, setting the stage for a subsequent cyclization/condensation reaction.[13][14]

Part 3: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the key transformations discussed.

Protocol 1: General Procedure for N-Boc Protection of an Aniline

This protocol describes a standard, high-yielding method for protecting a primary or secondary aniline using di-tert-butyl dicarbonate (Boc₂O).

Rationale: The reaction proceeds via nucleophilic attack of the amine on one of the Boc₂O carbonyls. A mild base is used to neutralize the protonated amine intermediate and drive the reaction to completion.[4] Dichloromethane (DCM) is a common solvent, but others like THF or solvent-free conditions can also be effective.[15][16]

Materials:

| Reagent | Molar Equiv. | Purpose |

|---|---|---|

| Aniline Substrate | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Boc Source |

| Triethylamine (TEA) or DMAP | 1.2 (or 0.1 for DMAP) | Base |

| Dichloromethane (DCM) | - | Solvent |

Procedure:

-

Dissolution: Dissolve the aniline substrate (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add the base (e.g., triethylamine, 1.2 equiv). If using 4-dimethylaminopyridine (DMAP), a catalytic amount (0.1 equiv) is sufficient.[17]

-

Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add Boc₂O (1.1 equiv) portion-wise over 5-10 minutes. Caution: Gas evolution (CO₂) may occur.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often pure enough for the next step, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: N-Boc Deprotection under Acidic Conditions

This protocol details the removal of the Boc group to reveal the free amine, a crucial final step in many synthetic sequences.

Rationale: The Boc group is highly labile to strong acids.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and gaseous CO₂, driving the reaction to completion.[18] Trifluoroacetic acid (TFA) is highly effective, but HCl in an organic solvent is also commonly used.[17][19]

Materials:

| Reagent | Molar Equiv. / Conc. | Purpose |

|---|---|---|

| N-Boc Protected Substrate | 1.0 | Starting Material |

| Trifluoroacetic Acid (TFA) | 10-50% v/v | Acid Catalyst |

| Dichloromethane (DCM) | - | Solvent |

| Optional: Anisole | 1-2 equiv | Cation Scavenger |

Procedure:

-

Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv) in DCM. If the substrate contains other acid-sensitive groups or electron-rich aromatic rings, add a cation scavenger like anisole or thioanisole (1-2 equiv) to trap the liberated t-butyl cation and prevent side reactions.[20]

-

Acid Addition: Cool the solution to 0 °C. Slowly add TFA to achieve a final concentration of 10-50% (v/v). Caution: Vigorous gas evolution (CO₂ and isobutylene) occurs. Ensure adequate ventilation.

-

Reaction: Stir the reaction at room temperature, monitoring by TLC until deprotection is complete (typically 30 minutes to 2 hours).

-

Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Extract the aqueous layer, combine the organic phases, dry over Na₂SO₄, filter, and concentrate. The resulting free amine can be purified by chromatography or crystallization.

Conclusion

The tert-butyloxycarbonyl group is far more than a simple placeholder in the synthesis of dihydroquinolines. It is an active and powerful control element that fundamentally alters the electronic and steric landscape of the aniline precursor. By pacifying the otherwise reactive amine, it enables the use of sensitive organometallic reagents and transition metal catalysts. Critically, its function as a superb directed metalation group provides a reliable and highly regioselective pathway for the ortho-functionalization of anilines, a key step in constructing the necessary precursors for a variety of powerful cyclization strategies. A thorough understanding of the principles and protocols outlined in this guide empowers the synthetic chemist to strategically leverage the Boc group, transforming challenging synthetic problems into feasible and efficient routes for the construction of valuable dihydroquinoline scaffolds.

References

-

Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (n.d.). MDPI. [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (n.d.). Der Pharma Chemica. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024). GSC Online Press. [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

-

The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). Shunxiang. [Link]

-

Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. (n.d.). ACS Publications. [Link]

-

Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. (n.d.). Organic Chemistry Portal. [Link]

-

Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita-Baylis-Hillman Alcohols. (2020). PubMed Central (PMC). [Link]

-

BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025). Nanjing Tengxiang Import & Export Co. Ltd. [Link]

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PubMed Central (PMC). [Link]

-

Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. (n.d.). ACS Publications. [Link]

-

The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). (n.d.). National Institutes of Health (NIH). [Link]

-

A route to 2-substituted tetrahydroquinolines via palladium-catalyzed intramolecular hydroamination of anilino-alkynes. (2007). PubMed. [Link]

-

Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. (n.d.). ResearchGate. [Link]

-

Directed Ortho Lithiation of Phenylcarbamic Acid 1,1-Dimethylethyl Ester (N-Boc-aniline). Revision and Improvements. (n.d.). AMiner. [Link]

-

Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. (1992). Semantic Scholar. [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

-

BOC Protection and Deprotection. (2025). J&K Scientific LLC. [Link]

-

NHC-Cu(I)-Catalyzed Friedländer-Type Annulation of Fluorinated o-Aminophenones with Alkynes on Water: Competitive Base-Catalyzed Dibenzo[b,f][21][22]diazocine Formation. (2017). PubMed. [Link]

Sources

- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 4. jk-sci.com [jk-sci.com]

- 5. scispace.com [scispace.com]

- 6. Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives [organic-chemistry.org]

- 11. A route to 2-substituted tetrahydroquinolines via palladium-catalyzed intramolecular hydroamination of anilino-alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NHC-Cu(I)-Catalyzed Friedländer-Type Annulation of Fluorinated o-Aminophenones with Alkynes on Water: Competitive Base-Catalyzed Dibenzo[b,f][1,5]diazocine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 18. One moment, please... [chemistrysteps.com]

- 19. Amine Protection / Deprotection [fishersci.co.uk]

- 20. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Reactivity of the aldehyde group on the dihydroquinoline scaffold

An In-Depth Technical Guide: Unlocking Synthetic Diversity: A Guide to the Reactivity of the Aldehyde Group on the Dihydroquinoline Scaffold

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The dihydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When functionalized with an aldehyde group, this heterocyclic system becomes a versatile synthetic intermediate, offering a gateway to a vast chemical space. The aldehyde's reactivity, modulated by the electronic and steric properties of the dihydroquinoline ring, allows for a wide array of chemical transformations. This guide provides an in-depth exploration of the key reactions of the aldehyde group on the dihydroquinoline scaffold. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and illustrate the strategic application of these reactions in the synthesis of complex molecules, particularly in the context of drug discovery.

The Dihydroquinoline Aldehyde: A Profile in Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In the context of the dihydroquinoline scaffold, the nitrogen atom within the heterocyclic ring plays a crucial role. Its lone pair of electrons can participate in resonance, donating electron density into the ring system. The position of the aldehyde and the degree of saturation in the non-aromatic ring determine the extent of this electronic influence.

-

Electronic Effects : An aldehyde at the C3 position of a 1,2-dihydroquinoline, for example, is influenced by the enamine-like character of the ring, which can modulate the carbonyl's electrophilicity. This electronic donation can slightly temper the aldehyde's reactivity compared to a simple benzaldehyde, a factor that must be considered in reaction design.

-

Steric Hindrance : The non-planar, puckered nature of the dihydro- portion of the scaffold can create steric hindrance around the aldehyde group, influencing the approach of bulky nucleophiles and reagents.

This interplay of electronic and steric factors necessitates a carefully tailored approach to reaction conditions to achieve optimal outcomes.

Core Synthetic Transformations

The aldehyde group serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below, we explore the most synthetically valuable transformations.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are powerful tools for extending the carbon framework. The Knoevenagel and Wittig reactions are cornerstone strategies for converting dihydroquinoline aldehydes into more complex, unsaturated systems.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[3] This reaction is highly efficient for creating new C=C bonds.

Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound (e.g., diethyl malonate, malononitrile) by a mild base like piperidine or a tertiary amine.[4] The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dihydroquinoline aldehyde. A subsequent dehydration step yields the final condensed product.[4] The choice of a weak base is critical; strong bases can induce self-condensation of the aldehyde or other side reactions.[3]

Diagram: Knoevenagel Condensation Workflow

Caption: Experimental workflow for a typical Knoevenagel condensation.

Protocol: Knoevenagel Condensation of a Dihydroquinoline Aldehyde [5]

-

Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the dihydroquinoline carboxaldehyde (1.0 eq).

-

Reagent Addition : Add the active methylene compound (e.g., diethyl malonate, 1.2 eq) and the anhydrous solvent (e.g., ethanol or toluene, ~0.1 M concentration).

-

Catalyst : Add the weak base catalyst (e.g., piperidine, 0.1 eq).

-

Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup : Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation : Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter the drying agent and concentrate the filtrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure α,β-unsaturated product.

The Wittig reaction is an indispensable method for converting aldehydes into alkenes with a high degree of regiocontrol.[6] It utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent.[7]

Mechanistic Insight: The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[6] This forms a betaine intermediate which subsequently collapses into a four-membered oxaphosphetane ring.[8] The decomposition of the oxaphosphetane yields the desired alkene and a triphenylphosphine oxide byproduct.[8] The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide used; stabilized ylides typically favor the E-alkene, whereas non-stabilized ylides favor the Z-alkene.[9]

Protocol: Wittig Olefination of a Dihydroquinoline Aldehyde

-

Ylide Preparation (in situ) : In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to -78°C or 0°C, depending on the base.

-

Deprotonation : Add a strong base (e.g., n-BuLi, NaH, or KHMDS, 1.05 eq) dropwise. Allow the mixture to stir for 30-60 minutes, during which a color change (often to deep red or orange) indicates ylide formation.

-

Aldehyde Addition : Dissolve the dihydroquinoline carboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide solution.

-

Reaction : Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir overnight.

-

Quenching : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup & Isolation : Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product via flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Oxidation and Reduction of the Aldehyde

Modifying the oxidation state of the aldehyde group opens up further synthetic avenues, allowing for its conversion into carboxylic acids or primary alcohols.

The aldehyde group is readily oxidized to a carboxylic acid using a variety of reagents. The choice of oxidant is key to ensuring compatibility with the dihydroquinoline scaffold, which can itself be sensitive to oxidation.[10]

Rationale for Reagent Choice:

-

Mild Oxidants : Reagents like sodium chlorite (NaClO₂) buffered with a phosphate salt (Pinnick oxidation) are highly effective and selective for aldehydes, preventing over-oxidation or unwanted reactions with the heterocyclic ring.

-

Stronger Oxidants : While effective, stronger oxidants like potassium permanganate (KMnO₄) or chromic acid can lead to destructive oxidation of the dihydroquinoline ring and should generally be avoided unless specific conditions are met.[11]

Table 1: Common Oxidizing Agents for Dihydroquinoline Aldehydes

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| NaClO₂ / NaH₂PO₄ | t-BuOH/H₂O, 2-methyl-2-butene | High selectivity for aldehydes, mild conditions. | Requires a scavenger for hypochlorite byproduct. |

| Ag₂O (Tollens' Reagent) | NH₄OH, H₂O/EtOH | Very mild, acts as a diagnostic test.[11] | Stoichiometric silver, cost, can be slow. |

| KMnO₄ | Acetone, H₂O | Powerful and inexpensive. | Low selectivity, can cleave the dihydroquinoline ring. |

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, typically achieved with high efficiency using hydride-based reducing agents.

Rationale for Reagent Choice:

-

Sodium Borohydride (NaBH₄) : This is the most common and practical choice. It is selective for aldehydes and ketones, stable in protic solvents like methanol or ethanol, and safe to handle. Its chemoselectivity ensures that other reducible groups, such as esters or amides, that might be present on the scaffold remain untouched.

-

Lithium Aluminum Hydride (LiAlH₄) : A much more powerful reducing agent. While it will effectively reduce the aldehyde, it is highly reactive and non-selective, reacting with a wide range of functional groups. It also requires strictly anhydrous conditions and careful handling. It is typically reserved for substrates where NaBH₄ is ineffective.

Diagram: Key Reactivity Pathways

Caption: Major reaction pathways for the dihydroquinoline aldehyde.

Nucleophilic Addition Reactions

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde provides a direct route to secondary alcohols, creating a new stereocenter.[12][13]

Mechanistic Insight: The carbon-metal bond in these reagents is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[14] The nucleophilic carbon attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[15] A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[16]

Protocol: Grignard Addition to a Dihydroquinoline Aldehyde

-

Setup : In a flame-dried, three-neck flask under an inert atmosphere, place the dihydroquinoline carboxaldehyde (1.0 eq) and dissolve in anhydrous diethyl ether or THF.

-

Cooling : Cool the solution to 0°C using an ice bath.

-

Reagent Addition : Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via a syringe. A color change or formation of a precipitate may be observed.

-

Reaction : After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Quenching : Cool the reaction back to 0°C and quench it by slowly adding a saturated aqueous solution of NH₄Cl.

-

Workup : Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification : Concentrate the solution and purify the crude alcohol product by flash column chromatography.

Applications in Drug Discovery and Synthesis

Dihydroquinoline aldehydes are not merely synthetic curiosities; they are key intermediates in the synthesis of high-value molecules. Their derivatives have shown a wide range of biological activities, including anticancer, antimalarial, and cardioprotective properties.[1][17][18]

-

Anticancer Agents : Dihydroquinoline derivatives synthesized via Claisen-Schmidt condensation with substituted aldehydes have been investigated as potential anticancer agents, with molecular modeling studies suggesting they can bind to targets like human aldehyde dehydrogenase 1A1 (ALDH1A1).[17]

-

Cardioprotective Agents : A series of dihydroquinoline derivatives, prepared through a multi-component reaction involving aromatic aldehydes, demonstrated the ability to attenuate doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes.[1][2]

-

Antimalarial Compounds : The dihydroquinoline scaffold is central to antimalarial drug design. The kinetic resolution of N-Boc-2-aryl-1,2-dihydroquinolines has been used in a formal synthesis of the antimalarial compound M5717, highlighting the importance of this core in medicinal chemistry.[18]

The reactions detailed in this guide provide the essential tools for medicinal chemists to derivatize the dihydroquinoline scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

The aldehyde group on a dihydroquinoline scaffold is a remarkably versatile functional handle. Its reactivity, governed by a subtle balance of electronic and steric influences from the heterocyclic core, can be harnessed through a variety of classic and modern organic reactions. From building complex carbon skeletons via condensation reactions to fine-tuning functionality through oxidation, reduction, and nucleophilic additions, these transformations empower chemists to rapidly access diverse libraries of novel compounds. A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist working to unlock the full synthetic potential of this important heterocyclic building block.

References

- Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation. National Institutes of Health (NIH).

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

- Synthesis of 1,2-dihydroisoquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Synthesis of dihydroquinolinones from various aldehydes. Reaction conditions. ResearchGate.

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Institutes of Health (NIH).

- Reduction and oxidation of dihydroquinolines. ResearchGate.

- Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. National Institutes of Health (NIH).

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Publications.

- Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate.

- Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. American Chemical Society.

-

Knoevenagel condensation. Wikipedia. Available at: [Link]

-

Synthesis of 1,2-Dihydroquinolines by Reduction of Quinolines with Sodium Cyanoborohydride. sioc-journal.cn. Available at: [Link]

- Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. National Institutes of Health (NIH).

-

The Knoevenagel Condensation. Organic Reactions. Available at: [Link]

-

Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. American Chemical Society. Available at: [Link]

- Synthesis of Dihydroquinolines in the Twenty‐First Century. ResearchGate.

-

Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

-

Wittig reaction. Wikipedia. Available at: [Link]

-

Wittig Reaction - Common Conditions. ReactionFlash. Available at: [Link]

-

The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

addition of nucleophiles to carbonyls. YouTube. Available at: [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones. Fiveable. Available at: [Link]

-

Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. Available at: [Link]

-

oxidation of aldehydes and ketones. Chemguide. Available at: [Link]

Sources

- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Quinoline synthesis [organic-chemistry.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. fiveable.me [fiveable.me]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Formyl-Dihydroquinoline Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The dihydroquinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. The introduction of a formyl group to this core structure further modulates its electronic and steric properties, giving rise to a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological profile of formyl-dihydroquinoline derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and diverse biological activities of these compounds, including their anticancer, antimicrobial, and anti-inflammatory properties. This document is structured to provide not only a thorough review of the existing literature but also actionable, field-proven insights into the experimental methodologies and in-silico approaches crucial for advancing these promising molecules from the laboratory to clinical consideration.

Introduction: The Dihydroquinoline Core and the Influence of the Formyl Moiety

Quinoline and its derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological effects. The partially saturated dihydroquinoline core offers greater conformational flexibility compared to its aromatic quinoline counterpart, which can lead to enhanced binding affinity and selectivity for various biological targets.

The incorporation of a formyl (-CHO) group, a potent electron-withdrawing group and a hydrogen bond acceptor, at various positions on the dihydroquinoline ring system profoundly influences the molecule's physicochemical properties. This, in turn, can significantly impact its pharmacokinetic profile and mechanism of action. The formyl group can also serve as a synthetic handle for further structural modifications, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide will explore the multifaceted pharmacological landscape of formyl-dihydroquinoline derivatives, providing a robust foundation for their continued investigation and development.

Synthetic Strategies for Formyl-Dihydroquinoline Derivatives

The synthesis of the formyl-dihydroquinoline scaffold can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation: A Classic Approach

The Friedländer synthesis is a cornerstone reaction for the construction of quinoline and dihydroquinoline rings. It typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.

Conceptual Workflow of the Friedländer Synthesis:

Caption: A simplified workflow of the Friedländer synthesis for dihydroquinolines.

Experimental Protocol: A Representative Friedländer Synthesis

This protocol provides a general framework. Specific reaction conditions, such as temperature, reaction time, and catalyst, may require optimization based on the specific substrates used.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).

-

Addition of Carbonyl Compound: Add the α-methylene carbonyl compound (1.0-1.2 eq) to the solution.

-

Catalyst Introduction: Introduce the catalyst (e.g., a catalytic amount of p-toluenesulfonic acid for acid catalysis, or piperidine for base catalysis).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Other Synthetic Approaches

While the Friedländer synthesis is prevalent, other methods such as domino reactions involving Morita-Baylis-Hillman acetates and multicomponent reactions offer alternative and often efficient routes to substituted dihydroquinolines. These methods can provide access to a wider range of structural diversity.

Anticancer Activity: A Prominent Pharmacological Feature

A significant body of research has highlighted the potent anticancer activity of formyl-dihydroquinoline derivatives against a variety of cancer cell lines.

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial. One of the key mechanisms identified is the inhibition of critical cellular enzymes.

-

Inhibition of Human Aldehyde Dehydrogenase 1A1 (ALDH1A1): Several studies have shown that certain dihydroquinoline derivatives exhibit high binding affinity for ALDH1A1. This enzyme is a marker for cancer stem cells and is involved in drug resistance. Its inhibition can lead to increased sensitivity of cancer cells to chemotherapy.

Signaling Pathway Implication:

Caption: Inhibition of ALDH1A1 by formyl-dihydroquinoline derivatives.

In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, B16F10) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the formyl-dihydroquinoline derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Table 1: Representative Anticancer Activity of a Dihydroquinoline Derivative

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Adenocarcinoma | Data not consistently available |

| B16F10 | Mouse Melanoma | Data not consistently available |

| VERO | Normal Kidney Cells | Data not consistently available |

Antimicrobial and Antifungal Activity

Formyl-dihydroquinoline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.

Mechanism of Action

The precise antimicrobial mechanisms are still under investigation but are thought to involve the disruption of microbial cellular processes. The lipophilicity and electronic properties conferred by the dihydroquinoline core and the formyl group likely play a crucial role in membrane penetration and interaction with intracellular targets.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the formyl-dihydroquinoline derivatives in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Representative Antimicrobial Activity of Quinoline Derivatives

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Bacillus cereus | Positive | 3.12 - 50 |

| Staphylococcus aureus | Positive | 3.12 - 50 |

| Pseudomonas aeruginosa | Negative | 3.12 - 50 |

| Escherichia coli | Negative | 3.12 - 50 |

Anti-inflammatory Properties

Emerging evidence suggests that formyl-dihydroquinoline derivatives possess anti-inflammatory properties. Chronic inflammation is a key driver of many diseases, making anti-inflammatory agents a significant area of drug development.

Mechanism of Action

The anti-inflammatory effects of these compounds may be mediated through the modulation of key inflammatory pathways. One potential mechanism is the inhibition of nitric oxide (NO) production in activated macrophages.

Experimental Workflow for Assessing Anti-inflammatory Activity:

Caption: Workflow for evaluating the in vitro anti-inflammatory activity.

In Vitro Anti-inflammatory Assay

The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Experimental Protocol: Nitric Oxide Assay in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Compound Treatment: Pre-treat the cells with various concentrations of the formyl-dihydroquinoline derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Silico Pharmacokinetic (ADMET) Profiling

Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial to minimize late-stage failures in drug development. In silico tools can provide valuable predictions of these parameters.

Key ADMET Parameters to Consider:

-

Absorption: Oral bioavailability, intestinal absorption.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal and hepatic clearance.

-

Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.

Several computational models and software are available for ADMET prediction, which can help in prioritizing compounds for further experimental evaluation.

Conclusion and Future Directions

Formyl-dihydroquinoline derivatives represent a versatile and promising class of compounds with a rich pharmacological profile. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. The synthetic accessibility of the dihydroquinoline core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is essential.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the formyl-dihydroquinoline scaffold will help in identifying the key structural features responsible for their biological activities and in designing more potent and selective analogs.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro and in silico studies should be advanced to preclinical animal models to evaluate their efficacy and safety profiles.

-

Pharmacokinetic Optimization: Further derivatization and formulation strategies should be explored to improve the ADMET properties of these compounds.

By leveraging the integrated approach of chemical synthesis, biological evaluation, and computational modeling outlined in this guide, the scientific community can unlock the full therapeutic potential of formyl-dihydroquinoline derivatives.

References

-

Vaz, W. F., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55-66. [Link]

- (Reference for synthesis of Dihydroquinoline Embelin Derivatives - to be added

- (Reference for Dihydroquinoline derivative as a potential anticancer agent - to be added

- (Reference for Dihydroquinolines by Domino Reactions - to be added

- (Reference for Synthesis of Novel Dihydrothieno- and Thiopyrano Quinolines - to be added

- (Reference for Synthesis of 1,4-Dihydroquinoline Derivatives - to be added

- (Reference for synthesis and studies of 1,2-dihydroquinoline derivatives as inhibitors of lipid peroxidation - to be added

- (Reference for Synthesis and characterization of antimicrobial activity of quilinoline derivative - to be added

- (Reference for Synthetic Approaches and Biological Activities of Quinoline Derivatives - to be added

- (Reference for Investigating the Anti-inflammatory Effect of Quinoline Derivative - to be added

- (Reference for Quinoline derivatives volunteering against antimicrobial resistance - to be added

- (Reference for Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives - to be added

- (Reference for Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - to be added

-

Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(16), 8035-8051. [Link]

- (Reference for Therapeutic anti-inflammatory potential of formyl-peptide receptor agonists - to be added

- (Reference for Biological Activities of Quinoline Derivatives - to be added

- (Reference for Friedländer synthesis - Wikipedia)

- (Reference for The Friedländer Synthesis of Quinolines - ResearchG

The Tetrahydroquinoline Core: A Privileged Scaffold in Modern Medicinal Chemistry

Introduction: The Enduring Relevance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) moiety, a fused heterocyclic system, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This inherent versatility has propelled the THQ core to the forefront of drug discovery efforts across a spectrum of therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases.[3][4] The structural rigidity of the bicyclic system, combined with the hydrogen bond donating and accepting capabilities of the nitrogen atom, provides an ideal platform for the design of potent and selective therapeutic agents. This guide provides an in-depth technical exploration of the medicinal chemistry applications of the THQ core, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthetic strategies that unlock the chemical diversity of this scaffold, explore its multifaceted biological activities with a focus on anticancer, neuroprotective, and antimicrobial applications, and elucidate the structure-activity relationships that govern its therapeutic potential.

Synthetic Methodologies: Crafting the Tetrahydroquinoline Core

The construction of the tetrahydroquinoline skeleton is a well-trodden path in organic synthesis, with a variety of classic and contemporary methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

One of the most powerful and versatile methods for assembling substituted tetrahydroquinolines is the Povarov reaction , a three-component condensation of an aniline, an aldehyde, and an activated alkene.[5] This reaction proceeds via an imino-Diels-Alder mechanism and allows for the rapid generation of molecular complexity from simple starting materials. The use of chiral catalysts can render this reaction enantioselective, providing access to stereochemically defined THQ derivatives.[5]

Another classical approach is the Friedländer annulation , which involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group.[2] This acid- or base-catalyzed reaction is a robust method for the synthesis of quinolines, which can subsequently be reduced to the corresponding tetrahydroquinolines.

Modern synthetic efforts have also focused on domino reactions, which allow for the formation of multiple bonds in a single operation, thereby increasing synthetic efficiency.[6] These strategies often involve reduction or oxidation steps followed by cyclization to furnish the THQ core.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Tetrahydroquinoline via Povarov Reaction

This protocol provides a representative example of a three-component Povarov reaction to synthesize a cis-2,4-disubstituted tetrahydroquinoline, a common structural motif in bioactive THQ derivatives.[5]

Materials:

-

Aniline (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Benzyl N-vinylcarbamate (1.2 mmol)

-

Chiral Phosphoric Acid Catalyst (e.g., TRIP, (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.1 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (0.1 mmol).

-

Dissolve the catalyst in anhydrous dichloromethane (2 mL).

-

To this solution, add aniline (1.0 mmol) and benzaldehyde (1.0 mmol). Stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of the imine.

-

Add benzyl N-vinylcarbamate (1.2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired cis-2,4-disubstituted tetrahydroquinoline.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Anticancer Applications: Targeting the Hallmarks of Malignancy

The tetrahydroquinoline scaffold has emerged as a prolific source of anticancer agents, with derivatives demonstrating a wide range of mechanisms to combat cancer cell proliferation, survival, and metastasis.[7][8] These compounds have been shown to induce apoptosis, inhibit key enzymes involved in cell cycle progression and signaling, and disrupt the tumor microenvironment.[7]

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

A significant number of THQ-based anticancer agents exert their effects by targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[9][10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers.[10] THQ derivatives have been designed to act as inhibitors of key kinases within this cascade, such as mTOR, thereby blocking downstream signaling and inducing cancer cell death.[9]

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by THQ derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anticancer activity of THQ derivatives can be finely tuned by modifying the substitution pattern on both the aromatic and heterocyclic rings. For instance, the incorporation of morpholine and trifluoromethyl moieties has been shown to significantly enhance the potency and selectivity of THQ-based mTOR inhibitors.[9] Lipophilicity also plays a crucial role, with more lipophilic 2-arylquinoline derivatives often displaying better cytotoxic effects against certain cancer cell lines compared to their partially saturated THQ counterparts.[1]

Quantitative Data: Anticancer Activity of Representative THQ Derivatives